molecular formula C23H26N4O6S B2756177 ethyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689750-66-1

ethyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2756177
CAS RN: 689750-66-1
M. Wt: 486.54
InChI Key: CGXPOBWRBHCYJZ-UHFFFAOYSA-N
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Description

Ethyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C23H26N4O6S and its molecular weight is 486.54. The purity is usually 95%.
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Scientific Research Applications

π-Hole Tetrel Bonding Interactions Analysis

The synthesis, spectroscopic, and X-ray characterization of four triazole derivatives, including the subject compound, revealed their ability to form self-assembled dimers in the solid state through symmetrically equivalent O⋯π-hole tetrel bonding interactions. This phenomenon was analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules, providing insights into the nucleophilic/electrophilic nature of the –COOEt and –CO– groups influenced by ring substituents. This study contributes to understanding the structural and electronic properties of such compounds (Ahmed et al., 2020).

Bridged-Ring Nitrogen Compounds Synthesis

Research into the synthesis of bridged 3-benzazepine derivatives as dopamine analogues utilized ethyl 3,4-dimethoxyphenyl(phenyl)acetate derivatives in constructing complex molecular structures with potential bioactive properties. This work demonstrates the versatility of the compound in synthesizing structured molecules with potential therapeutic applications (Gentles et al., 1991).

Antimicrobial and Antioxidant Studies

The synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their evaluation for antimicrobial and antioxidant activities showcase the potential of the compound in contributing to the development of new antimicrobial and antioxidant agents. This study highlights the compound's utility in generating molecules with significant biological activities (Raghavendra et al., 2016).

EGFR Inhibitors for Anti-Cancer Properties

A detailed analysis of benzimidazole derivatives bearing 1,2,4-triazole for their potential as EGFR inhibitors in cancer treatment was conducted. This research elucidates the compound's role in the synthesis of molecules with promising anti-cancer properties, providing a foundation for further therapeutic development (Karayel, 2021).

properties

IUPAC Name

ethyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-5-33-21(28)14-34-23-26-25-20(27(23)15-6-8-16(30-2)9-7-15)13-24-22(29)18-11-10-17(31-3)12-19(18)32-4/h6-12H,5,13-14H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXPOBWRBHCYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

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